3-[(4-Hydroxyanilino)methyl]benzonitrile
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Overview
Description
3-[(4-Hydroxyanilino)methyl]benzonitrile is an organic compound that features a benzonitrile core substituted with a hydroxyanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyanilino)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzylamine with 3-cyanobenzaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of green chemistry principles, such as using ionic liquids as solvents, can reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyanilino)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like sodium perborate or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[(4-Hydroxyanilino)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyanilino)methyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The hydroxyanilino group can form hydrogen bonds with active sites, while the benzonitrile core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: Similar structure but with a methoxy group instead of an anilino group.
4-Hydroxybenzonitrile: Lacks the anilino group, making it less versatile in terms of chemical reactivity.
Uniqueness
3-[(4-Hydroxyanilino)methyl]benzonitrile is unique due to the presence of both hydroxyanilino and nitrile groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of applications in various fields compared to its simpler analogs .
Properties
IUPAC Name |
3-[(4-hydroxyanilino)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-11-2-1-3-12(8-11)10-16-13-4-6-14(17)7-5-13/h1-8,16-17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHYFDABVIJXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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